Tautomeric Control: Solid-State 3-Ethoxycarbonyl Tautomer Preference Confirmed by Crystallography
The 3-ethoxycarbonyl substitution pattern forces the pyrazole ring to adopt a specific annular tautomer in the solid state. X-ray analysis of eight N-unsubstituted 3-ethoxycarbonylpyrazole derivatives confirmed that they all exist as the 3-ethoxycarbonyl tautomer, forming distinct hydrogen-bonded catemer and tetramer motifs . This contrasts with 4-ethoxycarbonylpyrazole analogs, where the ester group does not participate in annular tautomerism and exhibits a predicted pKa of 11.70±0.50 for the parent pyrazole NH , indicating dramatically different protonation behavior.
| Evidence Dimension | Annular tautomeric form in solid state |
|---|---|
| Target Compound Data | 3-ethoxycarbonyl tautomer (confirmed by X-ray for eight derivatives) |
| Comparator Or Baseline | 4-ethoxycarbonylpyrazole: no annular tautomerism; pKa (NH) = 11.70±0.50 (predicted) |
| Quantified Difference | Qualitative difference in tautomeric state; pKa difference > 8 log units for NH proton |
| Conditions | Solid-state X-ray crystallography; 13C NMR in solution |
Why This Matters
Tautomeric control dictates hydrogen-bonding assembly and metal-binding site pre-organization, making the 3-isomer uniquely suited for crystal engineering and coordination polymer design.
- [1] Infantes, L., Foces-Foces, C., Claramunt, R. M., López, C., Jagerovic, N., & Elguero, J. (1999). Packing modes in eight 3-ethoxycarbonylpyrazole derivatives. Influence of the substituents on the crystal structure and annular tautomerism. Heterocycles, 50(1), 227–242. View Source
